

In-Depth Technical Guide: GW438014A (CAS Number: 469861-48-1)

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Compound of Interest

Compound Name: GW438014A

CAS No.: 469861-49-2

Cat. No.: B1672465

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For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Compound Name: **GW438014A**

CAS Number: 469861-48-1 (free base)

Mechanism of Action: Selective Neuropeptide Y Y5 (NPY-Y5) Receptor Antagonist

Primary Therapeutic Area of Interest: Obesity and Feeding Disorders

Chemical Formula: C₂₂H₁₉N₃O

Molecular Weight: 341.41 g/mol

Synopsis: **GW438014A** is a potent and selective antagonist of the Neuropeptide Y (NPY) Y5 receptor, a G-protein coupled receptor predominantly expressed in the hypothalamus. The NPY system, particularly through the Y1 and Y5 receptors, is a critical regulator of energy

homeostasis, with NPY being one of the most powerful orexigenic (appetite-stimulating) peptides.[1] By blocking the Y5 receptor, **GW438014A** has been investigated for its potential to inhibit food intake and reduce body weight gain, positioning it as a candidate for anti-obesity therapeutics.

Quantitative Data Summary

Due to the limited availability of full-text primary research articles, a comprehensive summary of all quantitative data is not possible. The following tables represent the available data from abstracts and review articles.

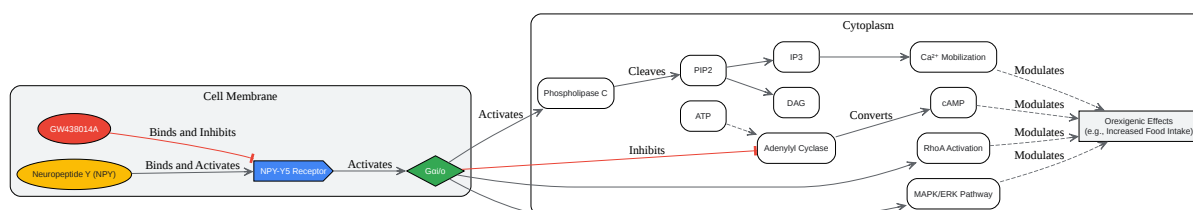
Table 1: In Vivo Efficacy in Rodent Models

Parameter	Animal Model	Dose and Administration	Duration	Observed Effect	Reference
Food Intake	Rats	10 mg/kg; intraperitoneal (i.p.)	Daily for 7 days	Inhibition of spontaneous, overnight fasting-induced, and NPY-induced feeding.	Daniels et al., 2002
Food Intake	Genetically obese ob/ob mice	10 mg/kg; i.p.	Daily for 7 days	Inhibition of food intake in food-deprived mice.	Daniels et al., 2002
Body Weight Gain	Lean and obese rats	10 mg/kg; i.p.	Daily for 7 days	Decreased rate of weight gain.	Daniels et al., 2002
Seizure Activity	Rats (Kindling model)	Not specified	Not specified	Inhibition of kindling acquisition.	Benmaamar et al., 2005

Note: The precise quantitative reduction in food intake (in grams) and body weight (in grams or percentage) from the primary study by Daniels et al. (2002) is not available in the public domain.

Signaling Pathways

The NPY-Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, the Y5 receptor activates downstream signaling cascades that are primarily coupled through Gai/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y5 receptor activation has been shown to mobilize intracellular calcium and activate the MAPK/ERK and RhoA signaling pathways. **GW438014A**, as an antagonist, blocks these signaling events initiated by NPY.



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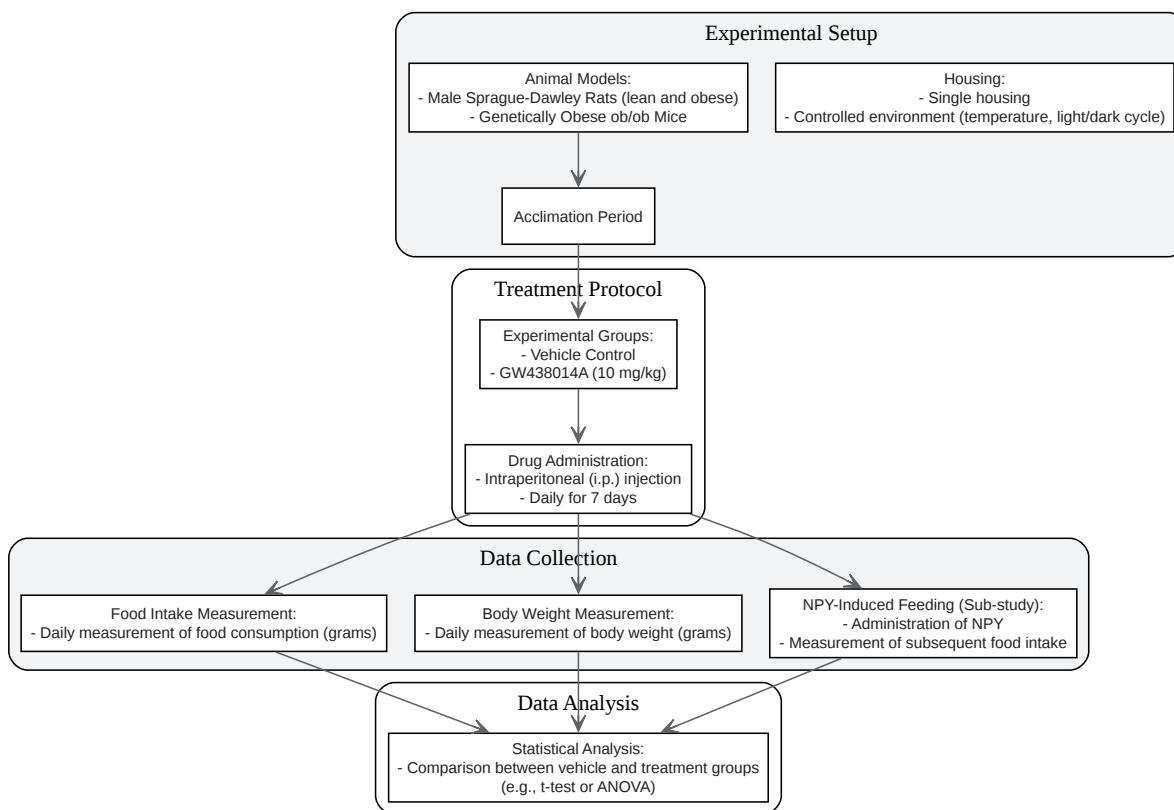
Caption: NPY-Y5 receptor signaling pathway and the inhibitory action of **GW438014A**.

Experimental Protocols

Detailed experimental protocols are not available in the publicly accessible literature. The following sections outline the probable methodologies based on standard practices in the field and information gleaned from abstracts.

In Vivo Food Intake and Body Weight Studies (Rodent Models)

This protocol is a generalized representation based on the study by Daniels et al. (2002).



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References

- 1. Can neuropeptides treat obesity? A review of neuropeptides and their potential role in the treatment of obesity - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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